1H-Isoindole-5-carboxylicacid,3-amino-1-oxo-,methylester(9CI)
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Overview
Description
1H-Isoindole-5-carboxylicacid,3-amino-1-oxo-,methylester(9CI) is a heterocyclic compound that belongs to the class of isoindole derivatives. Isoindoles are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. This compound is characterized by the presence of an amino group, a carbonyl group, and a methyl ester group attached to the isoindole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-1-oxoisoindole-5-carboxylate typically involves the reaction of isoindole derivatives with appropriate reagents. One common method includes the condensation of isoindole-5-carboxylic acid with methylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of methyl 3-amino-1-oxoisoindole-5-carboxylate may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-5-carboxylicacid,3-amino-1-oxo-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted isoindole compounds. These products can further undergo additional transformations to yield complex molecules with potential biological activities .
Scientific Research Applications
1H-Isoindole-5-carboxylicacid,3-amino-1-oxo-,methylester(9CI) has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications in the treatment of cancer, microbial infections, and neurological disorders.
Industry: The compound is utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-amino-1-oxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-1H-indole-2-carboxylate
- Methyl 3-amino-1H-indole-5-carboxylate
- Methyl 3-amino-1H-indole-6-carboxylate
Uniqueness
1H-Isoindole-5-carboxylicacid,3-amino-1-oxo-,methylester(9CI) is unique due to its specific substitution pattern on the isoindole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the carbonyl group at the 1-position and the amino group at the 3-position allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
127511-08-4 |
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Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
methyl 3-amino-1-oxoisoindole-5-carboxylate |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)5-2-3-6-7(4-5)8(11)12-9(6)13/h2-4H,1H3,(H2,11,12,13) |
InChI Key |
IYZBOSFSARALPX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N=C2N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N=C2N |
Synonyms |
1H-Isoindole-5-carboxylicacid,3-amino-1-oxo-,methylester(9CI) |
Origin of Product |
United States |
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